molecular formula C10H15BClNO4 B581320 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl CAS No. 1150114-64-9

2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl

Cat. No.: B581320
CAS No.: 1150114-64-9
M. Wt: 259.493
InChI Key: VMZVJIYHNDCEDU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl typically involves the reaction of 2-amino-4-bromophenylboronic acid with isopropyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various boronic esters, amides, and substituted phenylboronic acids .

Scientific Research Applications

2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl involves its ability to form stable complexes with various substrates. In the Suzuki-Miyaura coupling reaction, the boronic acid group interacts with palladium catalysts to form carbon-carbon bonds. This process involves oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl is unique due to its specific functional groups, which provide distinct reactivity and stability compared to other boronic acid derivatives. Its isopropoxycarbonyl group offers steric hindrance and electronic effects that can influence its reactivity in various chemical reactions .

Properties

IUPAC Name

(2-amino-4-propan-2-yloxycarbonylphenyl)boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BNO4.ClH/c1-6(2)16-10(13)7-3-4-8(11(14)15)9(12)5-7;/h3-6,14-15H,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMZVJIYHNDCEDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)OC(C)C)N)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675082
Record name (2-Amino-4-{[(propan-2-yl)oxy]carbonyl}phenyl)boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150114-64-9
Record name Benzoic acid, 3-amino-4-borono-, 1-(1-methylethyl) ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150114-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Amino-4-{[(propan-2-yl)oxy]carbonyl}phenyl)boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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